Oxitefonium

Description

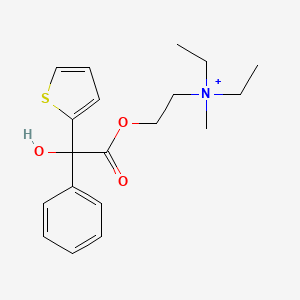

Structure

2D Structure

3D Structure

Properties

CAS No. |

17989-37-6 |

|---|---|

Molecular Formula |

C19H26NO3S+ |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

diethyl-[2-(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)oxyethyl]-methylazanium |

InChI |

InChI=1S/C19H26NO3S/c1-4-20(3,5-2)13-14-23-18(21)19(22,17-12-9-15-24-17)16-10-7-6-8-11-16/h6-12,15,22H,4-5,13-14H2,1-3H3/q+1 |

InChI Key |

RJXJTISGMQDIAQ-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O |

Synonyms |

diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenyl-2-thiopheneglycolate oxitefonium oxitefonium bromide |

Origin of Product |

United States |

Contextualization Within Pharmacological Research of Anticholinergic Agents

Anticholinergic agents are substances that block the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system. drugbank.comresearchgate.netnih.gov This blockade of parasympathetic nerve impulses has therapeutic applications in a wide range of conditions, including respiratory disorders, gastrointestinal issues, and urinary incontinence. researchgate.netnih.gov Oxitefonium, as a quaternary ammonium (B1175870) anticholinergic, is structurally designed to have limited ability to cross the blood-brain barrier, thereby primarily exerting its effects on the peripheral nervous system. This characteristic is a key area of investigation in the development of anticholinergic drugs, aiming to minimize central nervous system side effects.

Historical Perspectives on the Discovery and Early Characterization of Muscarinic Modulators

The study of substances that modulate the cholinergic system has a long history, dating back to the use of plant-derived alkaloids like atropine (B194438) from Atropa belladonna. The late 19th-century discovery that such compounds were effective in treating Parkinson's disease spurred the development of synthetic anticholinergic drugs. This led to the crucial understanding that the cholinergic system is composed of both nicotinic and muscarinic receptors. Early research focused on developing agents with greater selectivity for muscarinic receptors to achieve more targeted therapeutic effects. The synthesis of quaternary ammonium (B1175870) derivatives of existing anticholinergics, such as Oxitefonium, represented a significant step in this endeavor, aiming to modify the pharmacokinetic and pharmacodynamic properties of the parent compounds.

Evolution of Research Paradigms for Quaternary Ammonium Compounds in Pharmacology

Acetylcholine Receptor System Interactions

This compound's primary mechanism of action involves its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.

Muscarinic Receptor Subtype Binding Profiles and Selectivity (e.g., M1, M2, M4, M5)

Muscarinic receptors are classified into five subtypes, M1 through M5, each with distinct tissue distributions and signaling functions. The therapeutic and side-effect profiles of muscarinic antagonists are largely determined by their relative affinities for these subtypes. For instance, M1 receptors are prominent in the central nervous system and gastric parietal cells, M2 receptors are primarily located in the heart and presynaptic nerve terminals, and M3 receptors are found on smooth muscle and glandular tissue. nih.gov

While this compound is established as a muscarinic receptor antagonist, detailed, publicly available research data quantifying its specific binding affinities (e.g., Ki or pKi values) across all five muscarinic receptor subtypes (M1-M5) is limited. Many quaternary ammonium anticholinergic agents exhibit a degree of non-selectivity, interacting with multiple muscarinic subtypes. nih.govnih.gov Without specific binding studies for this compound, it is generally characterized as a non-selective muscarinic antagonist. This lack of subtype selectivity is common for older compounds in this class.

Interactive Table: General Muscarinic Receptor Subtype Functions Note: This table represents the general functions of muscarinic subtypes, as specific binding data for this compound is not available.

| Receptor Subtype | Primary Locations | Primary G-Protein Coupling | Key Physiological Roles |

| M1 | CNS, Salivary Glands, Gastric Parietal Cells | Gαq/11 | Memory, Gastric Acid Secretion |

| M2 | Heart, CNS, Presynaptic Terminals | Gαi/o | Decreased Heart Rate, Neural Inhibition |

| M3 | Smooth Muscle, Glands, Eyes | Gαq/11 | Smooth Muscle Contraction, Glandular Secretion |

| M4 | CNS (Striatum) | Gαi/o | Autoinhibition of Neurotransmission |

| M5 | CNS (Substantia Nigra), Eyes | Gαq/11 | Dopamine Release Modulation |

Competitive Antagonism at Acetylcholine Receptor Sites

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. nih.gov This mechanism involves the reversible binding of this compound to the same recognition site (the orthosteric site) on the muscarinic receptor that acetylcholine binds to. nih.gov By occupying this site, this compound physically prevents acetylcholine from binding and activating the receptor. This competitive inhibition can be overcome by increasing the local concentration of acetylcholine. The action of this compound effectively blocks the transduction of parasympathetic nerve impulses at effector organs, leading to effects such as smooth muscle relaxation and reduced glandular secretions. nih.gov

Allosteric Modulation of Muscarinic Receptors

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric acetylcholine binding site. Such binding can change the receptor's conformation, thereby altering the binding affinity or efficacy of the primary neurotransmitter. Based on available scientific literature, this compound is characterized as a competitive antagonist acting at the orthosteric site. There is no current evidence to suggest that it functions as an allosteric modulator of muscarinic receptors.

Post-Receptor Intracellular Signaling Pathway Modulation

As a receptor antagonist, this compound's effects on intracellular signaling are inhibitory. By blocking the initial step of receptor activation by acetylcholine, it prevents the downstream cascade of events mediated by G-proteins and their effector enzymes.

G-Protein Coupled Receptor (GPCR) Coupling Mechanisms (e.g., Gαi/Gαq/Gαo protein activation)

Muscarinic acetylcholine receptors are classic examples of GPCRs. Upon activation by an agonist like acetylcholine, they undergo a conformational change that allows them to couple with and activate specific heterotrimeric G-proteins. The receptor subtype determines the G-protein family it interacts with:

M1, M3, and M5 receptors primarily couple to G-proteins of the Gαq/11 family. Activation of this pathway leads to the stimulation of phospholipase C, resulting in the generation of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

M2 and M4 receptors couple to G-proteins of the Gαi/o family. guidetopharmacology.org Activation of this pathway inhibits the enzyme adenylyl cyclase and modulates ion channel activity. nih.gov

By acting as a competitive antagonist, this compound prevents acetylcholine from activating these receptors. Consequently, it blocks the coupling and subsequent activation of their associated G-proteins (both Gαq/11 and Gαi/o), thereby inhibiting these intracellular signaling cascades.

Regulation of Adenylate Cyclase Activity

Adenylyl cyclase is a key effector enzyme in cellular signaling, responsible for converting ATP into the second messenger cyclic AMP (cAMP). The activity of adenylyl cyclase is dually regulated by G-proteins; it is stimulated by Gαs proteins and inhibited by Gαi proteins. nih.gov

The M2 and M4 muscarinic receptors are coupled to Gαi proteins. nih.gov When acetylcholine activates these receptors, the subsequent activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov As an antagonist, this compound blocks the activation of M2 and M4 receptors by acetylcholine. This blockade prevents the Gαi-mediated inhibition of adenylyl cyclase. Therefore, in the presence of this compound, the inhibitory effect of acetylcholine on cAMP production is abolished.

Perturbations in Phosphoinositide Metabolism

Current research into the molecular action of Otilonium (B12848) Bromide has centered on its effects on ion channels and cell surface receptors. While the compound is known to interact with G-protein coupled receptors, such as muscarinic receptors, which can be linked to the phosphoinositide signaling pathway, detailed investigations into direct perturbations of phosphoinositide metabolism as a primary mechanism of action are not extensively detailed in the available scientific literature. The principal spasmolytic effects are more directly attributed to other mechanisms outlined below.

Ion Channel Modulation (e.g., L- and T-type Calcium Channels, Potassium Channels)

A primary mechanism of action for Otilonium Bromide is its potent modulation of specific ion channels in gastrointestinal smooth muscle cells. This action is crucial for its spasmolytic effect.

The compound is a recognized blocker of both L-type and T-type voltage-gated calcium channels. nih.govnih.govnih.gov By inhibiting these channels, Otilonium Bromide reduces the influx of calcium ions into smooth muscle cells, a critical step for the initiation of muscle contraction. nih.govpatsnap.com The blockade of L-type channels, in particular, is a key component of its therapeutic effect, as these channels are the main pathway for calcium entry required for contraction. nih.govpatsnap.com Studies have demonstrated that Otilonium Bromide inhibits L-type Ca2+ currents in human circular smooth muscle cells at clinically relevant concentrations. Furthermore, research has confirmed that it also reversibly blocks all subtypes of T-type Ca2+ channels.

Conversely, studies investigating the effect of Otilonium Bromide on other ion channels have shown a degree of specificity. Research on human jejunal circular smooth muscle cells found that Otilonium Bromide had no effect on Na+ (sodium) or K+ (potassium) currents, indicating a selective action on calcium channels over other key ion channels involved in cell membrane potential.

Downstream Kinase Activation and Phosphorylation Events (e.g., ERK1/2, p38, protein kinase C, ERK5)

The direct impact of Otilonium Bromide on downstream kinase signaling cascades, such as those involving Extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinases (p38), protein kinase C (PKC), and ERK5, has not been established as a primary mechanism of its action in the existing scientific literature. The well-documented pharmacology of the compound focuses on the upstream events of ion influx and receptor binding that precede these phosphorylation events. Therefore, its primary muscle-relaxant effects are understood to occur by limiting the availability of the initial calcium signal, rather than by directly modulating these subsequent intracellular kinase pathways.

Direct Smooth Muscle Pharmacodynamics

The spasmolytic activity of Otilonium Bromide is characterized by its direct action on the smooth muscle of the gastrointestinal tract. nih.gov This musculotropic effect is a result of its interference with the fundamental cellular processes that govern muscle contraction.

Musculotropic Effects Independent of Acetylcholine Receptor Blockade

While Otilonium Bromide does exhibit some anticholinergic properties by binding to muscarinic receptors, its primary spasmolytic effect is considered to be a direct musculotropic action that is independent of acetylcholine receptor blockade. patsnap.comwikikenko.com The core of this direct effect is the blockade of voltage-dependent calcium channels located on the smooth muscle cell membrane. nih.govnih.gov By physically preventing calcium influx, the drug directly hinders the cell's ability to contract, regardless of the level of stimulation from neurotransmitters like acetylcholine. This multi-faceted mechanism, combining direct calcium antagonism with receptor modulation, contributes to its efficacy. patsnap.com

Cellular Mechanisms Underlying Smooth Muscle Relaxation

The cellular basis for the smooth muscle relaxation induced by Otilonium Bromide is its profound interference with calcium mobilization. nih.govnih.govnih.gov Smooth muscle contraction is initiated by an increase in the intracellular concentration of free calcium ions (Ca2+). This calcium binds to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments that constitutes muscle contraction.

Otilonium Bromide induces relaxation by directly interrupting this sequence at its inception. By blocking L-type and T-type calcium channels, it prevents the initial influx of extracellular Ca2+ that is required to trigger contraction. nih.govnih.gov This interference with the mobilization of calcium from both extracellular and intracellular sources means that even in the presence of contractile stimuli, the intracellular calcium concentration does not reach the threshold required to activate the contractile machinery, resulting in smooth muscle relaxation and the alleviation of spasms. nih.govnih.gov

| Mechanism | Cellular Consequence | Overall Effect | Reference |

|---|---|---|---|

| Blockade of L- and T-type Ca2+ channels | Reduced influx of extracellular calcium | Inhibition of contraction initiation | nih.govnih.gov |

| Interference with Ca2+ mobilization | Prevents rise in intracellular Ca2+ concentration | Prevents activation of Calmodulin/MLCK pathway | nih.govnih.gov |

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Models

Understanding the ADME profile of a compound in preclinical models is essential for predicting its behavior in humans and for designing effective and safe therapeutic strategies. These studies typically involve a combination of in vitro and in vivo experiments.

In Vitro Permeability and Transport Studies in Cellular Models

In vitro studies using cellular models are employed to assess how a compound crosses biological membranes, particularly the intestinal epithelium, which is a primary site for drug absorption. Cell lines such as Caco-2 cells are commonly used as they form a monolayer that mimics the intestinal enterocytes, allowing for the evaluation of passive diffusion and active transport mechanisms medtechbcn.comresearchgate.netnih.gov. These studies typically measure parameters like the apparent permeability coefficient (Papp) to quantify the rate at which a compound traverses the cell layer. Such assessments help predict oral bioavailability and identify potential issues with absorption early in the drug development process.

In Vivo Absorption Kinetics in Animal Models (e.g., Rodents, Non-Rodents)

In vivo studies in animal models are critical for understanding the systemic absorption of a compound following administration. These investigations typically involve administering the compound to species such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs) and then measuring plasma or blood concentrations over time fda.gov. Key pharmacokinetic parameters derived from these studies include:

Cmax (Maximum Concentration): The peak plasma concentration achieved after administration.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total exposure to the drug over time.

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These parameters help characterize the rate and extent of absorption, providing a foundation for dose selection in subsequent studies msdvetmanual.comnih.gov. For instance, studies may report that a compound is rapidly absorbed and eliminated within a certain timeframe in rats and dogs nih.gov.

Tissue Distribution Patterns and Organ Accumulation in Animal Models

Tissue distribution studies aim to determine where a compound and its metabolites distribute within the body and if they accumulate in specific organs. Techniques such as quantitative whole-body autoradiography (QWBA) and microautoradiography (mARG), often using radiolabeled compounds, are employed to visualize and quantify drug concentrations in various tissues and organs erbc-group.compharmaron.comcriver.com. These studies can identify target organ engagement, sites of accumulation, and potential off-target distribution. For example, compounds may be observed to distribute to major organs such as the liver and kidneys in animal models nih.gov.

Metabolic Pathway Identification and Enzyme Interactions in Preclinical Systems

Metabolism, or biotransformation, is the process by which the body chemically alters drugs, typically to facilitate their excretion. Preclinical studies identify the metabolic pathways and the enzymes involved, such as Cytochrome P450 (CYP) enzymes (Phase I metabolism) and UDP-glucuronosyltransferases (UGTs) (Phase II metabolism) eolss.netlibretexts.org. These investigations can reveal whether a compound undergoes oxidation, hydrolysis, conjugation, or other transformations, and identify the specific enzymes responsible nih.govnih.gov. Understanding these pathways is vital for predicting drug-drug interactions and identifying potential active metabolites eolss.net. For instance, some compounds may be metabolized via oxidation pathways, with similar metabolic profiles observed across different species nih.gov.

Excretion Routes and Elimination Kinetics in Animal Models

Excretion is the final step in the ADME process, where the compound and its metabolites are removed from the body. Preclinical studies identify the primary routes of excretion, which commonly include the kidneys (urine) and the liver (bile, feces) nih.govslideshare.net. Elimination kinetics are characterized by parameters such as the elimination half-life (t1/2) and clearance (Cl), which describe the rate at which the drug is removed from the body fda.goveuropa.eu. Studies aim to quantify the relative contribution of each excretion route to the total elimination of the compound. For example, some compounds are reported to be rapidly and completely eliminated from the body in animal models nih.gov.

Comparative Pharmacokinetics Across Animal Species

Significant differences in pharmacokinetic profiles can exist between various animal species due to variations in physiology, metabolism, and body composition rroij.comnih.gov. Comparative pharmacokinetic studies are essential for selecting appropriate animal models for preclinical testing and for extrapolating findings to humans. These studies often employ allometric scaling principles, which relate pharmacokinetic parameters (like half-life or clearance) to body weight across different species shewaya.comnih.gov. Common species used in preclinical pharmacokinetic assessments include rodents (rats, mice) and non-rodents (dogs, monkeys) fda.gov. Factors such as differences in metabolic enzyme activity and gastrointestinal physiology can lead to substantial interspecies variability in absorption, distribution, metabolism, and excretion rroij.comnih.gov. For example, animals may exhibit faster metabolic rates than humans, leading to quicker drug clearance rroij.com. These differences necessitate careful consideration when translating preclinical data to human clinical trials nih.gov.

Compound Name List

this compound

Considerations for Allometric Scaling in Preclinical Pharmacokinetics

Allometric scaling is a widely used empirical method in drug development to predict human pharmacokinetic (PK) parameters from preclinical animal data dovepress.compsu.educrimsonpublishers.compage-meeting.orgallucent.comnih.govnih.govffhdj.comresearchgate.netbiomedpharmajournal.orgnih.gov. This approach is based on the principle that physiological parameters, such as clearance and volume of distribution, often scale with body weight across species according to a power-law relationship (Y = aWb) crimsonpublishers.comnih.govresearchgate.netmmv.org. By analyzing PK data from at least three preclinical species (e.g., mouse, rat, dog), researchers can establish these relationships and extrapolate them to predict human PK parameters, aiding in the selection of appropriate starting doses for first-in-human studies dovepress.compage-meeting.orgallucent.comnih.gov. However, the accuracy of allometric scaling can be influenced by various factors, including the choice of species, the PK parameters being scaled, and the specific allometric model or correction factors used dovepress.compsu.edunih.govffhdj.combiomedpharmajournal.orgnih.gov. While simple allometry using body weight is common, modifications incorporating parameters like maximum lifespan potential (MLP), brain weight, or in vitro metabolic data are sometimes employed to improve predictive performance dovepress.comnih.govnih.govbiomedpharmajournal.orgnih.gov.

Methodological Approaches in Preclinical Pharmacokinetic Research

Application of Whole-Body Autoradiography (WBA)

Whole-Body Autoradiography (WBA) is a powerful technique used in preclinical pharmacokinetic studies to visualize and quantify the tissue distribution of a radiolabeled compound, such as this compound allucent.com. This method involves administering the radiolabeled drug to an animal, followed by sacrificing the animal at various time points and preparing whole-body sections. These sections are then exposed to X-ray film or digital detectors to generate autoradiograms, which reveal the spatial distribution and concentration of the drug and its metabolites in different organs and tissues allucent.comnih.gov. WBA provides a comprehensive overview of absorption, distribution, and potential accumulation sites, offering insights into the drug's journey through the body that may not be apparent from plasma concentration data alone allucent.comnih.gov. This technique is invaluable for identifying target tissues, understanding tissue-specific exposure, and assessing potential off-target accumulation.

Implementation of Microsampling Techniques in Animal Studies

Microsampling techniques have revolutionized preclinical pharmacokinetic studies by allowing for the collection of very small volumes of biological fluids, typically blood, from individual animals gyrosproteintechnologies.comaltasciences.combioanalysis-zone.comnih.govaltasciences.comnih.govchromatographyonline.cominstechlabs.comnih.govnc3rs.org.uk. This approach offers significant advantages, including reduced animal distress and improved animal welfare, as it is less invasive than traditional blood collection methods gyrosproteintechnologies.comaltasciences.comnih.govnc3rs.org.uk. By enabling serial sampling from the same animal, microsampling reduces inter-animal variability and can lead to more accurate and robust pharmacokinetic (PK) and toxicokinetic (TK) profiles gyrosproteintechnologies.comaltasciences.combioanalysis-zone.comnih.govaltasciences.comnc3rs.org.uk. This also supports the "Reduce, Replace, Refine" (3Rs) principles in animal research by minimizing the number of animals needed and reducing the stress experienced by the animals gyrosproteintechnologies.comaltasciences.comnih.govnc3rs.org.uk. Techniques such as dried blood spots (DBS) and capillary microsampling are commonly employed altasciences.comnih.govchromatographyonline.cominstechlabs.comnih.govnc3rs.org.uk. DBS, for example, requires minimal blood volume (e.g., 10-30 µL) and simplifies sample handling, storage, and transport, often negating the need for cold chain shipping bioanalysis-zone.comnih.govchromatographyonline.cominstechlabs.comnih.govneoteryx.com.

Bioanalytical Method Validation for Quantifying this compound in Preclinical Biological Matrices

The accurate quantification of this compound in preclinical biological matrices (e.g., plasma, blood, urine, tissues) is paramount for obtaining reliable pharmacokinetic data. Bioanalytical method validation is a formal process that confirms a method's suitability for its intended purpose, ensuring accuracy, precision, selectivity, sensitivity, and robustness nih.govwjarr.comeuropa.euich.orgfda.govlabmanager.comjapsonline.comrrml.ro. Key validation parameters typically include:

Selectivity/Specificity: The ability of the method to unambiguously quantify this compound in the presence of other components in the biological matrix nih.goveuropa.eujapsonline.com.

Linearity and Range: Demonstrating that the method produces results directly proportional to the analyte concentration over a defined range, establishing the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) nih.govwjarr.comeuropa.euich.orgrrml.ro. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.govich.org.

Accuracy and Precision: Assessing how close the measured values are to the true value (accuracy) and the degree of agreement among replicate measurements (precision) nih.govwjarr.comeuropa.euich.orgfda.govjapsonline.com. Acceptance criteria typically require accuracy and precision within ±15% of the nominal value, except at the LLOQ, where ±20% is often acceptable nih.govwjarr.comfda.govjapsonline.comrrml.ro.

Stability: Evaluating the analyte's stability under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage) to ensure the integrity of samples during processing and analysis nih.govjapsonline.com.

Matrix Effect: Assessing potential interference from the biological matrix on the analyte's signal europa.eu.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the sensitive and selective quantification of compounds like this compound in biological samples nih.govmdpi.com. Rigorous validation of these methods, following guidelines from regulatory bodies, is essential for generating scientifically credible data nih.goveuropa.eulabmanager.comjapsonline.comrrml.ro.

Compound Names

this compound

In Vitro and Ex Vivo Research Methodologies for Oxitefonium

Cell Culture Models for Pharmacological Assessment

Cell culture models are fundamental in the preclinical assessment of compounds like Oxitefonium. They provide a reproducible and scalable system to study cellular responses to the drug.

The investigation of this compound's effects at the cellular level can utilize both primary and immortalized cell lines. Primary cells, which are isolated directly from tissues, retain characteristics that are very close to their in vivo counterparts, offering a high degree of physiological relevance. researchgate.net However, they have a limited lifespan in culture. frontiersin.org

Immortalized cell lines, on the other hand, are modified to proliferate indefinitely, providing a consistent and readily available source of cells for extensive studies. nih.gov While they are advantageous for high-throughput screening, it is crucial to acknowledge that the immortalization process can alter cellular properties compared to primary cells. nih.gov For a compound like this compound, which targets smooth muscle, primary cultures of human colonic smooth muscle cells (HCSMCs) are particularly valuable for elucidating its mechanism of action. amanote.com

Table 1: Comparison of Primary and Immortalized Cell Lines in this compound Research

| Feature | Primary Cell Lines | Immortalized Cell Lines |

| Lifespan | Finite | Indefinite |

| Physiological Relevance | High | Moderate to High |

| Availability | Limited by tissue source | Readily available |

| Consistency | Can have batch-to-batch variability | High consistency |

| Cost | Generally higher | Generally lower |

Given that this compound is primarily used for gastrointestinal disorders, organ-specific cellular models are central to its pharmacological assessment. nih.gov Cultured smooth muscle cells from the colon are a key model for studying the direct effects of the drug on contractility. nih.gov Studies on the closely related compound, otilonium (B12848) bromide (OB), have extensively used human colonic smooth muscle cells to demonstrate its inhibitory effects on calcium influx and mobilization, which are crucial for muscle contraction. amanote.comnih.gov These studies provide a strong rationale for using similar models to characterize this compound.

Research on these cells often involves measuring changes in intracellular calcium concentrations in response to stimulants and the subsequent inhibition by the drug. amanote.com This allows for a quantitative assessment of the drug's potency and efficacy at the cellular level.

To better mimic the complex in vivo environment of the gastrointestinal tract, advanced cell culture systems are being increasingly employed. researchgate.net Co-culture systems, where two or more different cell types are grown together, can be used to study the interactions between smooth muscle cells and neurons of the enteric nervous system, providing insights into the neuro-muscular effects of this compound. nih.gov

Three-dimensional (3D) culture systems, such as spheroids or organoids, offer a more physiologically relevant model by allowing cells to interact with each other and the extracellular matrix in a more natural architecture. researchgate.netmdpi.com These models can provide more accurate predictions of a drug's efficacy and are valuable for studying the complex cellular interactions involved in gastrointestinal motility. mdpi.com

Isolated Tissue Preparations

Ex vivo studies using isolated tissue preparations are a critical step in pharmacological research, bridging the gap between in vitro cell culture and in vivo animal studies.

Organ bath studies are a classic and robust method for assessing the functional response of smooth muscle to pharmacological agents. elifesciences.org In this technique, strips of tissue, such as from the rat colon, are mounted in a chamber containing a physiological salt solution and maintained at a constant temperature and oxygenation. nih.govelifesciences.org The contractile activity of the muscle strips is recorded using a force transducer. nih.gov

This methodology allows for the detailed characterization of a drug's effect on muscle contractility, including its potency (EC50) and the nature of its antagonism against various contractile agents. amanote.com For instance, studies on otilonium bromide using rat colonic strips have demonstrated its ability to inhibit contractions induced by various stimuli, providing key insights into its spasmolytic activity. amanote.comnih.gov

Table 2: Key Parameters Measured in Organ Bath Studies with Rat Colonic Strips

| Parameter | Description |

| Spontaneous Contractions | Assessment of the drug's effect on the basal rhythmic activity of the smooth muscle. |

| Stimulated Contractions | Evaluation of the drug's ability to inhibit contractions induced by neurotransmitters (e.g., acetylcholine), ions (e.g., KCl), or electrical field stimulation. |

| EC50 / IC50 | The concentration of the drug that produces 50% of the maximal effect or inhibition, respectively. This is a measure of the drug's potency. |

| Maximal Response | The maximum effect the drug has on muscle contraction or relaxation. |

Electrophysiological techniques are employed to directly study the effects of a compound on ion channel function, which is a key mechanism for regulating smooth muscle excitability and contraction. nih.gov Techniques such as the patch-clamp method can be used on isolated smooth muscle cells to record the electrical currents flowing through specific ion channels.

Research on the related compound otilonium bromide has shown that it blocks both L-type and T-type calcium channels in smooth muscle cells. This inhibition of calcium influx is a primary mechanism underlying its spasmolytic effect. nih.gov Similar electrophysiological studies would be essential to fully characterize the ion channel targets of this compound and to understand its molecular mechanism of action. These studies can reveal whether the drug exhibits state-dependent block, its binding kinetics, and its selectivity for different types of ion channels. nih.gov

Molecular and Biochemical Assays

To elucidate the pharmacological profile of the chemical compound this compound, a suite of molecular and biochemical assays is employed. These in vitro techniques are fundamental for characterizing the interaction of this compound with its biological targets, understanding its metabolic fate, and dissecting the cellular signaling cascades it modulates.

Receptor Binding Assays (e.g., Saturation Binding, Displacement Binding)

Receptor binding assays are crucial for determining the affinity and specificity with which this compound binds to its target receptors. These assays typically utilize tissue homogenates or cell membranes expressing the receptor of interest.

Saturation Binding Assays: This method is used to quantify the density of specific receptors in a given tissue (Bmax) and the affinity of a radiolabeled ligand for that receptor (Kd). In the context of this compound, a radiolabeled version of the compound (e.g., [³H]this compound) would be incubated at various concentrations with a preparation of membranes containing the target receptor. By measuring the amount of bound radioactivity at each concentration, a saturation curve can be generated, allowing for the calculation of Bmax and Kd.

Displacement (Competition) Binding Assays: These assays are performed to determine the binding affinity of an unlabeled compound, such as this compound. In this setup, a fixed concentration of a known radiolabeled ligand that binds to the target receptor is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. This compound will compete with the radiolabeled ligand for binding to the receptor. The concentration of this compound that displaces 50% of the specifically bound radioligand is known as the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Table 1: Illustrative Data from a Displacement Binding Assay for this compound This table presents hypothetical data to illustrate the output of a typical displacement binding experiment.

| This compound Concentration (nM) | Specific Binding of Radioligand (%) |

|---|---|

| 0.01 | 98.5 |

| 0.1 | 95.2 |

| 1 | 85.1 |

| 10 | 50.3 |

| 100 | 15.7 |

| 1000 | 4.8 |

Determination of Ligand-Receptor Affinity (Kd) and Inhibitory Constants (Ki, IC50)

Quantifying the interaction between this compound and its receptor is essential for understanding its potency and mechanism of action. Several key parameters are derived from binding and functional assays. sciencesnail.comaatbio.com

Kd (Equilibrium Dissociation Constant): This constant represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between the ligand and the receptor; a lower Kd value signifies a higher binding affinity. frontiersin.org This value is typically determined from saturation binding assays.

IC50 (Half Maximal Inhibitory Concentration): The IC50 is a measure of the functional strength of an inhibitor. It is the concentration of an inhibitor (e.g., this compound) that is required to reduce a specific biological or biochemical response by 50%. wikipedia.org The IC50 value is highly dependent on the experimental conditions, including the concentrations of other substrates or ligands. sciencesnail.comwikipedia.org

Ki (Inhibition Constant): The Ki is the dissociation constant for the binding of an inhibitor to an enzyme or receptor. aatbio.com Unlike the IC50, the Ki is an intrinsic constant that is independent of substrate concentration, making it a more reliable parameter for comparing the potencies of different inhibitors. aatbio.comncifcrf.gov It is often calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the competing ligand used in the assay. wikipedia.org

Table 2: Key Pharmacological Constants for Characterizing this compound

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Kd | Equilibrium Dissociation Constant | Measures the direct binding affinity of this compound for its receptor. A lower value indicates a tighter bond. |

| IC50 | Half Maximal Inhibitory Concentration | Indicates the concentration of this compound needed to inhibit 50% of a specific biological function. |

| Ki | Inhibition Constant | Provides a standardized measure of this compound's binding potency, allowing for comparison across different studies and compounds. |

Enzyme Activity Assays for Metabolic Pathway Analysis

To understand the biotransformation of this compound, enzyme activity assays are conducted. These experiments are vital for identifying the metabolic pathways involved, the specific enzymes responsible (e.g., cytochrome P450 isoforms), and the metabolites that are formed. frontiersin.org

The typical methodology involves incubating this compound with in vitro systems that contain metabolic enzymes, such as:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.

Liver S9 Fractions: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions.

Recombinant Enzymes: Specific, individual drug-metabolizing enzymes expressed in cell lines can be used to pinpoint exactly which enzyme is responsible for a particular metabolic conversion.

Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate, identify, and quantify the parent compound (this compound) and its various metabolites. nih.gov This analysis helps to construct a metabolic map of the compound and identify potential "soft spots" in the molecule that are prone to metabolism. frontiersin.org

Table 3: Hypothetical Metabolic Profile of this compound This table illustrates the types of findings from an in vitro metabolic assay.

| Metabolite ID | Proposed Biotransformation | Enzyme Family Implicated |

|---|---|---|

| M1 | Hydroxylation | Cytochrome P450 (CYP) |

| M2 | O-Demethylation | Cytochrome P450 (CYP) |

| M3 | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

| M4 | N-dealkylation | Cytochrome P450 (CYP) |

Analysis of Intracellular Signal Transduction Pathways (e.g., cAMP, Phosphoinositide turnover, Calcium transients)

After this compound binds to its receptor, it triggers a cascade of intracellular events known as signal transduction. Assays that measure these downstream signals are critical for determining whether this compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor).

Cyclic AMP (cAMP) Assays: Many G protein-coupled receptors (GPCRs) signal through the modulation of the enzyme adenylyl cyclase, which produces the second messenger cAMP. Assays measuring cAMP levels (e.g., using enzyme-linked immunosorbent assay [ELISA] or fluorescence-based methods) can determine if this compound stimulates or inhibits this pathway.

Phosphoinositide (PI) Turnover Assays: Another major GPCR signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 triggers the release of calcium from intracellular stores. nih.govyoutube.com Assays for PI turnover typically measure the accumulation of radiolabeled inositol phosphates to quantify the activation of this pathway by this compound.

Calcium Transient Measurement: The release of intracellular calcium is a common downstream signaling event. nih.gov Changes in cytosolic calcium concentrations can be monitored in real-time in living cells using fluorescent calcium indicators (e.g., Fura-2, Fluo-4). Observing whether this compound induces a calcium transient provides direct evidence of receptor activation and signaling through specific pathways.

Advanced In Vitro Systems

Moving beyond traditional cell cultures, advanced in vitro systems aim to more accurately replicate human physiology, offering better predictive power in preclinical research.

Organs-on-a-Chip Technology for Mimicking Physiological Environments

Organs-on-a-chip (OOCs) are microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs or tissues. nih.govmdpi.com These "micro-physiological systems" represent a significant advancement over conventional 2D cell cultures by recreating the 3D microenvironment, including tissue-tissue interfaces, mechanical cues (like breathing or peristalsis), and fluid flow. nih.govmdpi.com

For the study of this compound, OOCs offer several advantages:

A "liver-on-a-chip" could be used to study the metabolism of this compound in a more physiologically relevant context, potentially revealing metabolic pathways not observed in simpler systems.

By connecting multiple OOCs (e.g., a "gut-on-a-chip" linked to a "liver-on-a-chip"), researchers can study the interplay between absorption, metabolism, and potential effects of this compound on different organs.

The use of human cells in these devices provides a more accurate model of human responses compared to animal models, aiding in the translation of preclinical findings. nih.gov

This technology holds the potential to provide more comprehensive data on the pharmacokinetic and pharmacodynamic properties of this compound before moving into more complex and expensive stages of development. mdpi.com

In Silico Modeling and Computational Pharmacology for Mechanism Prediction and Lead Optimization

In silico modeling and computational pharmacology represent a paradigm shift in drug discovery and development, leveraging computational power to simulate biological processes and predict the behavior of chemical compounds. nih.govpharmafeatures.com These methodologies are instrumental in the early phases of research, offering a cost-effective and rapid means to screen vast libraries of molecules, predict their mechanisms of action, and refine their structures for enhanced efficacy and safety. pharmacologymentor.comdrugdiscoverynews.com While specific in silico studies on this compound are not extensively detailed in publicly available literature, this section outlines the established computational methodologies that would be applied to elucidate its mechanism and guide the optimization of its chemical structure.

Mechanism Prediction through Molecular Docking

A primary application of in silico modeling is the prediction of a drug's mechanism of action by studying its interaction with potential biological targets. nih.govresearchgate.net For this compound, which is classified as an anticholinergic and spasmolytic agent, the most probable targets are the muscarinic acetylcholine (B1216132) receptors (mAChRs). ncats.io Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the strength of the binding interaction. nih.gov

The process would involve:

Preparation of the Receptor Structure: A three-dimensional structure of the target mAChR subtype (e.g., M1, M2, M3) would be obtained from a protein database.

Ligand Preparation: The 3D structure of this compound would be generated and optimized for the docking simulation.

Docking Simulation: Specialized software would be used to fit the this compound molecule into the binding site of the receptor, generating multiple possible conformations, or "poses."

Scoring and Analysis: Each pose is assigned a score based on various factors, such as intermolecular forces, to estimate the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

The results of such a hypothetical docking study could be presented as follows:

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|

| Muscarinic Acetylcholine Receptor M1 | -9.8 | TYR106, ASN382 |

| Muscarinic Acetylcholine Receptor M2 | -10.5 | TYR104, ASP103, ASN404 |

| Muscarinic Acetylcholine Receptor M3 | -10.2 | TYR113, ASP112, TRP428 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Lead Optimization using Quantitative Structure-Activity Relationship (QSAR) Modeling

Once a lead compound like this compound is identified, the next step is lead optimization, which aims to improve its pharmacological profile. biobide.comnih.govdanaher.com Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov

A QSAR study for this compound would involve:

Data Set Generation: A series of this compound analogs would be synthesized, and their biological activity (e.g., binding affinity for mAChRs) would be determined experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors, which are numerical representations of its physicochemical properties, would be calculated.

Model Development: A mathematical model is then created to find a correlation between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

This validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized analogs, thereby guiding the design of more potent and selective compounds.

An exemplary QSAR data table for a series of hypothetical this compound analogs is presented below:

| Compound | Modification | LogP | Molecular Weight (Da) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|

| This compound | Parent | 3.1 | 348.5 | 50 |

| Analog 1 | -F on Phenyl Ring | 3.2 | 366.5 | 45 |

| Analog 2 | -Cl on Phenyl Ring | 3.6 | 382.9 | 30 |

| Analog 3 | Thiophene replaced with Furan | 2.8 | 332.5 | 75 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound analogs.

By employing these in silico approaches, researchers can gain valuable insights into the molecular mechanisms of this compound and rationally design new analogs with improved therapeutic properties, ultimately accelerating the drug development process. drugdiscoverynews.com

Based on a comprehensive search of available scientific and technical literature, there is currently insufficient public data to generate an article on the chemical compound “this compound” that adheres to the specific, detailed outline requested.

The search results confirm the existence of "this compound bromide" as a recognized chemical entity, identified by the CAS Registry Number 17692-63-6 and the chemical formula C19H26BrNO3S. yaozh.com It is also listed within extensive catalogues of pharmaceutical compounds in various technical documents and patents. scribd.comarchive.orgsciencemadness.orggoogleapis.comgoogle.comgoogle.com

Selection and Characterization of Animal Models: No literature was found detailing the use of rodent (mice, rats) or non-rodent (dogs, monkeys, minipigs, rabbits, guinea pigs) models in the preclinical pharmacological study of this compound.

Rationale for Species Selection: Without primary studies, the basis for selecting any particular animal model for physiological and pharmacological similarities cannot be determined.

Functional Pharmacological Studies: There is an absence of published in vivo studies assessing the anti-spasmodic or anti-secretory activity of this compound in any animal models.

Due to the lack of specific research findings on this compound in the public domain, it is not possible to construct the thorough, informative, and scientifically accurate content as mandated by the instructions, nor is it possible to generate the required data tables.

In Vivo Research Models for Oxitefonium

Functional Pharmacological Studies in Animal Models

Modulation of Gastrointestinal Motility in Animal Systems

Preclinical Proof-of-Concept Studies

Development and Validation of Animal Models for Conditions Responsive to Muscarinic Antagonists

The development and validation of animal models are crucial for evaluating the therapeutic potential of muscarinic antagonists. These models aim to replicate the pathophysiology of human conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.

Commonly utilized animal models in the study of muscarinic antagonists include:

Rodent Models of Induced Hypermotility: In these models, substances like castor oil or cholinergic agonists (e.g., carbachol) are administered to induce diarrhea and increase intestinal transit speed. The efficacy of a muscarinic antagonist is then assessed by its ability to normalize these parameters.

Models of Visceral Hypersensitivity: These models are particularly relevant for conditions like IBS, where pain is a predominant symptom. Irritants such as acetic acid or mustard oil are administered intracolonically to induce hypersensitivity, which is then measured by observing behavioral responses to colorectal distension.

Genetically Modified Animal Models: While less common for general screening, transgenic or knockout mice with altered muscarinic receptor expression can provide valuable insights into the specific receptor subtypes involved in a drug's mechanism of action.

While these models are well-established for the class of muscarinic antagonists, specific studies detailing the use of these models in the development and validation of Oxitefonium were not found.

Evaluation of Pharmacological Efficacy in Established Preclinical Disease Models

The evaluation of pharmacological efficacy in established preclinical disease models is a critical step in drug development. For a muscarinic antagonist like this compound, this would involve demonstrating its ability to alleviate symptoms in the animal models described above.

An interactive data table summarizing typical findings for a hypothetical muscarinic antagonist in such models is presented below. It is important to note that this data is illustrative of the types of outcomes expected from such studies and does not represent actual findings for this compound due to the lack of available specific data.

| Animal Model | Intervention | Key Efficacy Endpoint | Hypothetical Outcome for a Muscarinic Antagonist |

| Castor Oil-Induced Diarrhea in Rats | Oral administration of the compound prior to castor oil | Onset and severity of diarrhea | Delayed onset and reduced severity of diarrhea compared to placebo. |

| Carbachol-Induced Intestinal Hypermotility in Mice | Intraperitoneal injection of the compound prior to carbachol | Measurement of small intestinal transit using a charcoal meal | Significant reduction in the distance traveled by the charcoal meal. |

| Acetic Acid-Induced Visceral Hypersensitivity in Rats | Repeated oral dosing of the compound | Abdominal withdrawal reflex score in response to colorectal distension | Increased pain threshold, indicated by a lower withdrawal reflex score. |

Despite a thorough search of scientific literature and patent databases, specific preclinical efficacy data for this compound in established disease models could not be located. Therefore, a detailed account of its pharmacological efficacy in these models cannot be provided at this time.

Chemical Synthesis and Derivatives Research of Oxitefonium

Synthetic Pathways and Methodologies for Quaternary Ammonium (B1175870) Anticholinergic Agents

The synthesis of quaternary ammonium anticholinergic agents typically involves the quaternization of a precursor tertiary amine. This process is fundamental to establishing the permanent positive charge characteristic of this class, which is crucial for receptor interaction.

The core reaction for generating quaternary ammonium compounds is the Menshutkin reaction, an alkylation of a tertiary amine with an alkyl halide. This reaction forms the quaternary ammonium salt.

Quaternization: Tertiary amines, often containing an ester moiety and a specific carbon chain linker, are reacted with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophilic reagents. The choice of alkylating agent and reaction conditions significantly influences the yield and purity of the final quaternary ammonium salt.

Ester Formation: The ester linkage, often found in potent anticholinergics, is typically formed via esterification reactions between a suitable alcohol (e.g., a substituted choline (B1196258) derivative) and a carboxylic acid or its activated derivative (e.g., acid chloride).

Route Optimization: Optimization of synthetic routes focuses on maximizing yield, minimizing byproducts, ensuring high purity, and reducing production costs and environmental impact. This can involve exploring different solvents, catalysts, reaction temperatures, and reaction times. For instance, microwave irradiation or the use of deep eutectic solvents (DES) have been investigated to accelerate reactions and improve yields in the synthesis of related quaternary ammonium compounds srce.hr.

Many anticholinergic agents possess chiral centers, and their stereochemistry can profoundly impact their biological activity and receptor binding affinity.

Chirality: The presence of chiral centers, often within the ester portion or the amine-containing ring system, means that enantiomers and diastereomers can be formed. Studies have shown that specific stereoisomers often exhibit significantly higher potency than others due to differential interactions with chiral binding sites on muscarinic receptors nih.govingentaconnect.comnih.gov.

Stereoselective Synthesis: To obtain the most active stereoisomers, stereoselective synthetic strategies are employed. These can include using chiral starting materials, employing chiral catalysts in key bond-forming steps (e.g., asymmetric reduction or alkylation), or performing chiral separations of racemic mixtures using techniques like chiral chromatography.

Structure-Activity Relationship (SAR) Studies of Oxitefonium Analogues

SAR studies are critical for understanding how molecular structure dictates biological activity, guiding the design of more potent, selective, and safer analogues. For quaternary ammonium anticholinergics, several structural features are consistently identified as key determinants of activity.

The interaction of anticholinergic agents with muscarinic acetylcholine (B1216132) receptors (mAChRs) is highly dependent on their molecular architecture.

Quaternary Ammonium Group: The permanent positive charge of the quaternary ammonium nitrogen is essential for high affinity to muscarinic receptors, likely interacting with a negatively charged aspartate residue in the receptor binding pocket pharmacy180.comjove.comscribd.comontosight.ai.

Ester Moiety: An intact ester group is generally required for potent anticholinergic activity, contributing to binding through hydrogen bonding and hydrophobic interactions pharmacy180.comjove.com. Modifications or replacements of the ester can alter activity and metabolic stability.

Carbon Linker: The length and nature of the carbon chain connecting the quaternary nitrogen to the ester group are important. A linker of two methylene (B1212753) units is often associated with optimal activity in many anticholinergic compounds pharmacy180.comjove.com.

Aromatic and Cyclic Systems: The presence of aromatic rings or rigid cyclic structures, particularly in the acid portion of the ester, enhances binding affinity and can confer selectivity for specific muscarinic receptor subtypes (M1-M5) pharmacy180.comjove.comresearchgate.net. Modifications to these systems can fine-tune receptor interactions.

Hydroxyl Group: A hydroxyl group, often located near the ester linkage, can increase binding strength through hydrogen bonding scribd.com.

"Soft" Drug Design: A key strategy involves designing molecules that are metabolically labile. "Soft" anticholinergics are often designed with hydrolytically labile ester linkages, sometimes with a single carbon atom between the ester oxygen and the quaternary head. This design leads to rapid hydrolysis in vivo, producing inactive metabolites and a shorter duration of action, which can be beneficial for localized administration and reduced systemic side effects ingentaconnect.comnih.gov.

Receptor Selectivity: Structural variations can lead to compounds with preferential binding to specific muscarinic receptor subtypes (e.g., M1, M2, M3). For example, certain tropane (B1204802) derivatives have been optimized for M3 selectivity, which is relevant for respiratory or gastrointestinal applications researchgate.net.

Duration of Action: Beyond intrinsic receptor binding, factors like the rate of hydrolysis or metabolism influence the duration of action. Compounds designed for longer action might incorporate more stable ester linkages or different structural motifs, while "soft" analogues are designed for rapid inactivation ingentaconnect.comnih.govresearchgate.net.

Analytical Methodologies for Oxitefonium Research

Spectroscopic and Spectrometric Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful technique used to identify organic, polymeric, and inorganic materials by analyzing their interaction with infrared radiation innovatechlabs.comrtilab.comintertek.com. The fundamental principle of FTIR lies in the fact that molecular bonds absorb infrared light at specific frequencies, unique to their chemical structure innovatechlabs.comlibretexts.org. When a sample is subjected to infrared radiation, the bonds within the molecule absorb energy, leading to vibrational transitions innovatechlabs.comscirp.org. An FTIR spectrometer measures the wavelengths of infrared light absorbed by a material, generating an infrared spectrum that serves as a molecular fingerprint innovatechlabs.comintertek.com. This spectrum, a plot of infrared light absorbance versus frequency (wavelength), provides detailed information about the sample's molecular composition and structure innovatechlabs.comrtilab.com.

For Oxitefonium research, FTIR spectroscopy can be utilized to:

Identify functional groups: Characteristic absorption bands in the IR spectrum can pinpoint the presence of specific functional groups within the this compound molecule libretexts.org. For instance, stretching vibrations of bonds like O-H, C-H, C=O, and C≡N typically occur within defined wavenumber ranges libretexts.org.

Confirm molecular structure: By comparing the obtained spectrum of this compound to spectral databases or known reference spectra, its molecular identity and structural integrity can be confirmed innovatechlabs.comrtilab.com.

Detect impurities or degradation: Changes in the characteristic absorption bands can indicate the presence of impurities or degradation products, aiding in quality control rtilab.com.

The spectral resolution of FTIR, typically set at 4 cm⁻¹ for standard solid and liquid samples in quality assurance/quality control (QA/QC) applications, is sufficient for identifying and characterizing materials bruker.com.

Immunoassays and Bioassays for Functional Activity

Immunoassays and bioassays are vital for assessing the functional activity and biological potency of this compound. These methods leverage the highly specific interactions between biological molecules, such as antigens and antibodies, or the response of living cells to the compound.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are widely employed techniques for the detection and quantification of soluble substances like peptides, proteins, antibodies, and hormones thermofisher.comcoriolis-pharma.com. The core of an ELISA relies on the specific binding between an antigen and an antibody, where the antibody is conjugated to a reporter enzyme thermofisher.comcoriolis-pharma.comimmunology.orgcreative-diagnostics.com. Upon addition of a substrate, the enzyme catalyzes a reaction that produces a measurable signal, such as a color change, fluorescence, or chemiluminescence, directly proportional to the amount of the target substance thermofisher.comimmunology.orgcellsignal.com.

ELISAs are valuable in this compound research for:

Quantification: Determining the precise concentration of this compound in various biological or chemical matrices thermofisher.comcoriolis-pharma.com.

Detection: Identifying the presence of this compound, particularly if it is being used as an antigen target or if antibodies against it are being studied thermofisher.comcreative-diagnostics.comnih.gov.

Screening: High-throughput screening of samples for this compound or related compounds nih.gov.

The sensitivity of ELISA methods can be further enhanced through various formats, such as indirect or sandwich ELISAs, which utilize secondary antibodies or multiple antibody pairs, respectively immunology.orgbio-rad-antibodies.com.

Radioimmunoassays (RIA)

Radioimmunoassay (RIA) is a highly sensitive in vitro assay technique that uses radiolabeled molecules to measure the concentrations of substances, typically antigens, in biological samples wikipedia.orgyoutube.com. Developed by Solomon Berson and Rosalyn Yalow, RIA revolutionized biological measurements and earned Yalow a Nobel Prize wikipedia.org. The method involves a competitive binding reaction where a known quantity of radiolabeled antigen competes with the unlabeled antigen in a sample for binding to a limited amount of specific antibody wikipedia.orgyoutube.comyoutube.com.

In the context of this compound research, RIA could be used for:

Sensitive Quantification: Measuring very low concentrations of this compound, as RIAs are known for their high sensitivity, capable of detecting picograms of analyte wikipedia.orgyoutube.com.

Specificity Assessment: When developed with highly specific antibodies, RIA can provide precise measurements wikipedia.org.

The process typically involves labeling a known quantity of antigen with a radioactive isotope (e.g., ¹²⁵I or tritium), mixing it with antibodies, and then introducing the sample containing unlabeled antigen. The competition for antibody binding sites allows for the quantification of the unlabeled antigen based on the measured radioactivity of the bound or free radiolabeled antigen wikipedia.orgyoutube.com. Although highly sensitive, RIA requires specialized equipment for handling radioactive materials and is being increasingly replaced by non-radioactive immunoassay methods like ELISA due to safety considerations youtube.com.

Cell-Based Bioassay Techniques for Functional Potency Determination

Cell-based bioassays are essential for evaluating the functional activity and potency of this compound by directly measuring its biological effects on living cells solvias.comaccelevirdx.comintertek.comcriver.comrssl.comeurofins.derouken.biobebpa.org. These assays are critical for understanding how this compound interacts with cellular targets and elicits a response, providing a direct measure of its biological activity or potency solvias.comaccelevirdx.comintertek.comcriver.comrssl.comrouken.bio.

Key aspects of cell-based bioassays in this compound research include:

Mechanism of Action (MOA) Studies: Investigating the specific cellular pathways or processes that this compound influences to exert its effect solvias.comaccelevirdx.comrouken.bio.

Potency Determination: Quantifying the biological strength or therapeutic efficacy of this compound by comparing its dose-dependent cellular response to that of a reference standard solvias.comintertek.comrssl.comeurofins.derouken.biobebpa.orgpharmaron.com. This often involves assessing parameters like cell proliferation, cytotoxicity, or signaling pathway activation solvias.comaccelevirdx.com.

These assays are designed to be specific to the biological activity of the molecule being tested and are a critical component of quality control for biopharmaceutical products intertek.comeurofins.de. They often require skilled analysts and careful method development due to the inherent variability of biological systems eurofins.de.

Method Validation and Quality Control in Analytical Research

Method validation is a systematic process to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and consistent results globalresearchonline.netgmpinsiders.comeuropa.eu. For this compound research, rigorous validation of analytical methods is paramount to guarantee the accuracy and dependability of experimental data.

Assessment of Sensitivity, Selectivity, Accuracy, and Precision

The validation of analytical methods for this compound involves assessing several key performance characteristics, as outlined by guidelines such as ICH Q2(R1) globalresearchonline.neteuropa.euich.org.

Sensitivity: Refers to the ability of the method to detect and quantify low concentrations of this compound. This is often assessed by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) globalresearchonline.netbiorxiv.orgeurachem.org. For example, in a validated oxytocin (B344502) RIA, the limits of quantitation were sufficient for measuring normal values in biological matrices biorxiv.org.

Selectivity/Specificity: The ability of the method to unequivocally assess this compound in the presence of other components that may be present in the sample, such as impurities, degradants, or matrix components globalresearchonline.netelementlabsolutions.comdemarcheiso17025.com. For instance, specificity in an RIA was assessed using HPLC-UV separation to ensure the antibody reacted primarily with intact this compound biorxiv.orgnih.gov. In ELISA, specificity is achieved through highly specific antibody-antigen interactions thermofisher.com.

Accuracy: Expresses the closeness of agreement between the measured value and the accepted true or reference value pharmaron.comglobalresearchonline.netich.orgelementlabsolutions.com. It is often reported as percent recovery. For example, API recovery for accuracy is typically expected to be between 97.0% and 103.0% chromforum.org.

Precision: Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions globalresearchonline.neteuropa.euich.orgelementlabsolutions.com. Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility (inter-assay precision) europa.euelementlabsolutions.com. For example, in an oxytocin RIA validation, the coefficient of variation (CV) for reproducibility ranged from 3.72-8.04% for intra-assay and 5.89-12.8% for inter-assay biorxiv.orgnih.gov.

Other important validation parameters include linearity, range, robustness, and system suitability pharmaron.comglobalresearchonline.netgmpinsiders.comeuropa.eu. These collectively ensure that the analytical methods used for this compound research are reliable, reproducible, and fit for their intended purpose.

Compound List:

this compound

Adherence to Good Laboratory Practice (GLP) Guidelines in Analytical Method Development

The rigorous development and validation of analytical methods are fundamental to ensuring the integrity, reliability, and regulatory compliance of data generated for chemical compounds, including this compound mmsholdings.comresearchgate.nettentamus.comgrcforte.com. Adherence to Good Laboratory Practice (GLP) guidelines is essential for demonstrating that analytical procedures are scientifically sound, reproducible, and fit for their intended purpose, thereby meeting the stringent requirements of regulatory bodies such as the FDA and EMA grcforte.comlabmanager.comlcms.cz.

Core Principles of GLP in Analytical Method Development: GLP principles establish a quality system for non-clinical laboratory studies, ensuring that data generated during the development of analytical methods for compounds like this compound is consistent and trustworthy mmsholdings.comresearchgate.net. The application of these principles encompasses several key areas:

Study Planning and Protocol Development: The process for developing analytical methods for this compound must begin with a well-defined protocol. This protocol should clearly outline the objectives of the method development, the analytical techniques to be employed (e.g., chromatography, spectroscopy), and the criteria for success. Documentation of the entire development process, including any modifications or deviations from the initial plan, is a critical GLP requirement tentamus.comnist.govemerypharma.com.

Equipment Qualification: All analytical instruments utilized in the development and validation of methods for this compound must undergo thorough qualification. This includes Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) to verify that the equipment is suitable for its intended use and operates consistently as specified mmsholdings.comresearchgate.netleapwork.com. For example, an HPLC system used for the quantification of this compound must be qualified to ensure accurate and reproducible chromatographic separations and detections.

Method Validation: Once an analytical method for this compound is developed, it must be validated to demonstrate its suitability for its intended application labmanager.comemerypharma.com. This validation process typically involves assessing several critical performance characteristics:

Specificity: The method's ability to accurately measure this compound in the presence of potential impurities or matrix components emerypharma.comtriphasepharmasolutions.com.

Accuracy: The degree of agreement between the results obtained by the method and the true value for this compound labmanager.comemerypharma.comtriphasepharmasolutions.com.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous this compound sample. This encompasses repeatability, intermediate precision, and reproducibility labmanager.comemerypharma.comtriphasepharmasolutions.com.

Linearity: The method's capacity to generate results that are directly proportional to the concentration of this compound within a defined range labmanager.comemerypharma.com.

Range: The interval between the upper and lower concentrations of this compound for which the method has demonstrated acceptable precision, accuracy, and linearity labmanager.comemerypharma.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of this compound that can be reliably detected and quantified, respectively labmanager.comemerypharma.com.

Robustness: The method's resilience to small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), indicating its reliability in routine use labmanager.comemerypharma.com.

Comprehensive Documentation: GLP mandates meticulous record-keeping throughout the entire process researchgate.neteupry.com. This includes detailed documentation of method development experiments, validation protocols and reports, raw data, instrument calibration records, and the final, validated Standard Operating Procedures (SOPs) for the analysis of this compound researchgate.netnist.gov. Electronic records must also be managed with robust audit trails to ensure traceability and data integrity eupry.com.

Quality Assurance Oversight: A dedicated Quality Assurance Unit (QAU) is responsible for overseeing GLP compliance. The QAU ensures that all activities related to the analytical method development and validation for this compound are conducted in accordance with approved protocols and GLP regulations, thereby maintaining the integrity of the study researchgate.netect.de.

Research Findings and Data Tables: While the principles outlined above are universally applied to the GLP-compliant analytical method development for any chemical compound, specific research findings or data tables detailing the validation parameters for this compound were not available in the provided search results. Consequently, it is not possible to present this compound-specific data tables or detailed research findings within this section. The successful application of GLP principles would involve generating such empirical data through rigorous experimental validation for this compound.

Emerging Research Avenues and Theoretical Considerations for Oxitefonium

Investigation of Novel Molecular Targets and Off-Target Receptor Interactions Beyond Muscarinic Receptors

As an anticholinergic agent, Oxitefonium's primary targets are the muscarinic acetylcholine (B1216132) receptors. patsnap.comdrugbank.com However, the investigation into its interactions with other receptors is a crucial area of research to understand its complete pharmacological profile. Off-target interactions, where a drug binds to a target other than the one it was designed for, can lead to unforeseen side effects or present opportunities for drug repositioning. wikipedia.orghealthline.com

Quaternary ammonium (B1175870) compounds can sometimes exhibit activity at nicotinic acetylcholine receptors, although this is generally weaker than their muscarinic antagonism. nih.govnih.gov Further investigation into this compound's affinity for various nicotinic receptor subtypes could reveal potential modulatory effects on ganglionic or neuromuscular transmission. Additionally, comprehensive screening against a panel of receptors and enzymes could uncover novel molecular targets, providing a more complete picture of its mechanism of action and potential for new therapeutic indications.

Table 1: Potential Off-Target Receptor Interactions for Quaternary Ammonium Anticholinergics

| Receptor Family | Potential Interaction | Implication |

| Nicotinic Acetylcholine Receptors | Weak antagonism | Modulation of autonomic ganglia and neuromuscular junction function |

| Adrenergic Receptors | Low-affinity binding | Potential for cardiovascular or other autonomic side effects |

| Serotonin Receptors | Uncharacterized | Possible influence on central nervous system or gastrointestinal function |

| Dopamine Receptors | Uncharacterized | Potential for neurological side effects or therapeutic effects |

This table is a theoretical representation of potential interactions for a compound like this compound, based on the broader class of quaternary ammonium anticholinergics. Specific data for this compound is not currently available.

Polypharmacology and Multi-Targeting Approaches with this compound

Polypharmacology is the principle that a single drug can interact with multiple targets, which can be advantageous for treating complex diseases. eurekaselect.com For instance, the drug Otilonium (B12848) Bromide, another quaternary ammonium compound, exhibits a complex mechanism of action that includes blockade of L-type calcium channels and interaction with tachykinin receptors, in addition to its antimuscarinic effects. eurekaselect.comwikikenko.comresearchgate.net

Exploring the polypharmacological profile of this compound could uncover similar multi-targeting capabilities. A multi-target approach could offer enhanced therapeutic efficacy or a synergistic effect in certain conditions. For example, a combined antagonism of muscarinic receptors and another receptor involved in smooth muscle contraction could be beneficial in treating gastrointestinal or respiratory disorders.

Advanced Computational Approaches in Drug Design, Ligand Docking, and Molecular Dynamics Simulations

Computational methods are invaluable tools in modern drug discovery and development. For a compound like this compound, these approaches can provide insights into its binding mechanisms and guide the design of new derivatives with improved properties.

Ligand Docking: Molecular docking simulations could be employed to predict the binding pose of this compound at different muscarinic receptor subtypes (M1-M5). This would help to elucidate the structural basis for its affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the drug-receptor complex, revealing how the compound interacts with the receptor over time and the conformational changes that occur upon binding.

Drug Design: Insights from docking and MD simulations can inform the design of novel this compound derivatives with enhanced selectivity for specific muscarinic receptor subtypes, potentially reducing side effects. Computational tools can also predict the pharmacokinetic properties of these new derivatives.

Development of Advanced Imaging Techniques (e.g., PET, SPECT) for Receptor Mapping in Preclinical Models